Superior α-Glucosidase Inhibitory Potency Compared to Clinical Control Acarbose
4-(4-Hydroxyphenyl)-but-3-en-2-one demonstrates potent α-glucosidase inhibition, with an IC₅₀ value that is approximately 6-fold lower (more potent) than the clinical reference inhibitor acarbose in a direct head-to-head enzymatic assay [1][2].
| Evidence Dimension | Inhibition of α-glucosidase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 54.8 ± 2.4 µM |
| Comparator Or Baseline | Acarbose: IC₅₀ = 328 ± 7 µM |
| Quantified Difference | Target compound is 5.99-fold more potent (lower IC₅₀) than acarbose. |
| Conditions | In vitro enzymatic assay using α-glucosidase. |
Why This Matters
This data positions the compound as a significantly more potent starting point for developing next-generation α-glucosidase inhibitors for diabetes research, justifying its selection over the less active acarbose as a chemical probe.
- [1] Dlamini, B. S., Chen, C. R., Shih, W. L., Chen, Y. K., Hsu, J. L., & Chang, C. I. (2022). Insights into the α-amylase and α-glucosidase inhibition mechanism of 4-(4-hydroxyphenyl)-but-3-en-2-one from Scutellaria barbata D. Don: enzymatic kinetics, fluorescence spectroscopy and computational simulation. Medicinal Chemistry Research, 31, 2007-2020. View Source
- [2] PMC7830900. (2021). Table 1: IC50 Values for α-Glucosidase and α-Amylase Inhibition. Molecules, 26(2), 469. View Source
